molecular formula C20H34N2O2 B10974922 Cyclohexanecarboxamide, N,N'-1,4-cyclohexanediylbis- CAS No. 153250-60-3

Cyclohexanecarboxamide, N,N'-1,4-cyclohexanediylbis-

Cat. No.: B10974922
CAS No.: 153250-60-3
M. Wt: 334.5 g/mol
InChI Key: MHPSPWKMGFPVKI-UHFFFAOYSA-N
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Description

Cyclohexanecarboxamide, N,N’-1,4-cyclohexanediylbis- is a chemical compound with the molecular formula C14H26N2O2. It is a derivative of cyclohexane, featuring two carboxamide groups attached to a cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanecarboxamide, N,N’-1,4-cyclohexanediylbis- typically involves the reaction of cyclohexanecarboxylic acid with a diamine, such as 1,4-diaminocyclohexane. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bonds. The reaction can be represented as follows:

Cyclohexanecarboxylic acid+1,4-diaminocyclohexaneCyclohexanecarboxamide, N,N’-1,4-cyclohexanediylbis-+Water\text{Cyclohexanecarboxylic acid} + \text{1,4-diaminocyclohexane} \rightarrow \text{Cyclohexanecarboxamide, N,N'-1,4-cyclohexanediylbis-} + \text{Water} Cyclohexanecarboxylic acid+1,4-diaminocyclohexane→Cyclohexanecarboxamide, N,N’-1,4-cyclohexanediylbis-+Water

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxamide, N,N’-1,4-cyclohexanediylbis- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The amide groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be employed for substitution reactions.

Major Products Formed

Scientific Research Applications

Cyclohexanecarboxamide, N,N’-1,4-cyclohexanediylbis- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclohexanecarboxamide, N,N’-1,4-cyclohexanediylbis- involves its interaction with specific molecular targets. The compound can form hydrogen bonds with proteins and other biomolecules, influencing their structure and function. The pathways involved may include modulation of enzyme activity and alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxamide: A simpler derivative with a single carboxamide group.

    Cyclohexylamine: A related compound with an amine group instead of an amide.

    Cyclohexanecarboxylic acid: The parent carboxylic acid from which the amide is derived.

Uniqueness

Cyclohexanecarboxamide, N,N’-1,4-cyclohexanediylbis- is unique due to its bis-amide structure, which imparts distinct chemical and physical properties. This structural feature allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts.

Properties

153250-60-3

Molecular Formula

C20H34N2O2

Molecular Weight

334.5 g/mol

IUPAC Name

N-[4-(cyclohexanecarbonylamino)cyclohexyl]cyclohexanecarboxamide

InChI

InChI=1S/C20H34N2O2/c23-19(15-7-3-1-4-8-15)21-17-11-13-18(14-12-17)22-20(24)16-9-5-2-6-10-16/h15-18H,1-14H2,(H,21,23)(H,22,24)

InChI Key

MHPSPWKMGFPVKI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2CCC(CC2)NC(=O)C3CCCCC3

Origin of Product

United States

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